2-Anilino-1,4-naphthoquinone
Description
Historical Context and Evolution of 1,4-Naphthoquinone (B94277) Chemistry
The study of 1,4-naphthoquinones has a rich history, with natural variants like lawsone, juglone, and lapachol (B1674495) being among the first to be scientifically investigated. jst.go.jp Lawsone, for instance, isolated from the henna plant (Lawsonia inermis), has been recognized since ancient times for its dyeing properties. jst.go.jp The core 1,4-naphthoquinone structure is derived from naphthalene (B1677914) and is characterized by a two-carbonyl group configuration. acs.org This structure is found in numerous naturally occurring bioactive compounds. acs.org
The industrial synthesis of the parent compound, 1,4-naphthoquinone, is typically achieved through the aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org In a laboratory setting, it can be produced by oxidizing various naphthalene compounds, with chromium trioxide being a common and cost-effective oxidizing agent. wikipedia.org The chemistry of 1,4-naphthoquinones is versatile, allowing for the introduction of various functional groups, which significantly influences their biological and physicochemical properties. mdpi.commdpi.com This has led to the synthesis of a vast array of derivatives over the years. jst.go.jp
Positioning of 2-Anilino-1,4-naphthoquinone within Naphthoquinone Derivatives
This compound is a key synthetic derivative of 1,4-naphthoquinone, distinguished by the presence of an anilino group (a phenylamino (B1219803) group) at the C2 position of the naphthoquinone ring. This secondary amine is a foundational structure for many natural and synthetic compounds. nih.govresearchgate.net The introduction of the anilino group, and further substitutions on the aniline (B41778) ring, can modulate the compound's redox properties and its interactions with biological molecules. nih.govresearchgate.net
The synthesis of this compound and its derivatives often involves the reaction of 1,4-naphthoquinone with aniline or substituted anilines. cdnsciencepub.comcdnsciencepub.com Various catalytic methods, including the use of cerium(III) chloride (CeCl3), have been employed to improve reaction yields and efficiency. mdpi.com More recent synthetic approaches have utilized microwave and ultrasound irradiation to achieve higher yields of cleaner products in shorter reaction times. mdpi.comresearchgate.net The general structure of this compound allows for extensive chemical modification, making it a versatile scaffold in medicinal chemistry. nih.gov
Overview of Research Trajectories in this compound Studies
Research into this compound and its derivatives has followed several key trajectories, primarily focused on their potential biological activities. These compounds have been investigated for a wide range of pharmacological properties.
One significant area of research is their potential as anticancer agents . Studies have explored the cytotoxic effects of these derivatives against various cancer cell lines. nih.govnih.gov For example, a series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their inhibitory potential against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Some of these compounds demonstrated potent EGFR inhibitory activity, with one derivative showing four times the potency of the known inhibitor erlotinib. nih.govnih.gov
Another research focus is their antimicrobial and antifungal activity . The core naphthoquinone structure is known to be present in compounds with these properties. wikipedia.org The introduction of nitrogen-containing groups, such as the anilino group, has been shown to result in compounds with notable antifungal and antibacterial activities. mdpi.com
Furthermore, researchers have explored the potential of anilino-1,4-naphthoquinone derivatives as enzyme inhibitors . A recent study investigated a series of these compounds as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Several derivatives exhibited significant inhibitory activity, surpassing that of the standard inhibitor, kojic acid. nih.gov
The synthesis of novel derivatives continues to be an active area of research. For instance, the chlorosulphonation of this compound has been used to create a building block for a new series of sulphonyl derivatives. tandfonline.comtandfonline.com Additionally, methods for the nitration of 2-anilino-1,4-naphthoquinones have been developed to create mono- or di-nitrated compounds, which can alter their biological and physicochemical properties. mdpi.com
Table 1: Selected Research Findings on this compound Derivatives
| Research Focus | Key Findings |
|---|---|
| Anticancer Activity | A derivative with a 4-methyl substituent on the phenyl ring showed 4-fold higher EGFR inhibitory potency than erlotinib. nih.govnih.gov |
| Anticancer Activity | Six synthesized derivatives exhibited anticancer effects on all tested cancer cell lines. acs.org |
| Enzyme Inhibition | Three derivatives demonstrated more significant inhibitory activity against mushroom tyrosinase than kojic acid. nih.gov |
| Synthesis | Microwave and ultrasound irradiation can lead to higher yields (70-95%) of this compound derivatives in shorter reaction times (15-50 minutes). mdpi.com |
| Synthesis | Chlorosulphonation of this compound creates a reactive intermediate for synthesizing new sulphonyl derivatives. tandfonline.comtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilinonaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)16(19)13-9-5-4-8-12(13)15/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECBHGHSFBITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216488 | |
| Record name | 2-Anilino-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-97-3 | |
| Record name | 2-Anilino-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59789 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Anilino-1,4-naphthoquinone | |
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| Record name | 2-Anilino-1,4-naphthoquinone | |
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Synthetic Methodologies and Derivatization Strategies for 2 Anilino 1,4 Naphthoquinone
Direct Synthetic Routes to 2-Anilino-1,4-naphthoquinone
The direct formation of the C-N bond between an aniline (B41778) moiety and a 1,4-naphthoquinone (B94277) core is the most common approach to synthesize the title compound. This can be achieved through several pathways, each with its own advantages in terms of reaction conditions, yields, and substrate scope.
Nucleophilic Addition-Elimination Reactions
The reaction between anilines and 1,4-naphthoquinone or its substituted analogues, such as 2,3-dichloro-1,4-naphthoquinone, is a fundamental method for synthesizing this compound derivatives. nih.govacs.org This reaction typically proceeds through a Michael-type nucleophilic addition of the aniline to the electron-deficient quinone ring, followed by an oxidation or elimination step to restore the aromaticity of the quinone system. When using 2,3-dihalo-1,4-naphthoquinones, the reaction proceeds via nucleophilic displacement of a halide. nih.gov The presence of electron-withdrawing groups on the naphthoquinone ring facilitates the initial nucleophilic attack. nih.gov
Oxidative Coupling Amination Approaches
Oxidative coupling provides a direct method for the C-H amination of 1,4-naphthoquinone. This approach involves the in situ oxidation of the reaction intermediate to form the final product. Copper(II) acetate (B1210297) has been effectively used as a catalyst for the oxidative addition of anilines to 1,4-naphthoquinone. acs.orgnih.gov In the absence of a catalyst, these reactions are often slower and result in lower yields with the formation of multiple side products. nih.gov The use of 10 mol % of hydrated copper(II) acetate leads to cleaner, faster, and higher-yielding reactions. nih.gov
Catalyst-Mediated Synthesis
Various catalysts have been employed to improve the efficiency and selectivity of the synthesis of this compound.
Lewis Acid Catalysis: Lewis acids such as cerium(III) chloride (CeCl₃), iron(III) chloride (FeCl₃), and copper(II) acetate (Cu(OAc)₂) have been shown to catalyze the reaction between anilines and 1,4-naphthoquinone. researchgate.netresearchgate.net These catalysts activate the carbonyl group of the naphthoquinone, making it more susceptible to nucleophilic attack by the aniline. researchgate.netacs.org Both CeCl₃ and FeCl₃ are strong Lewis acids with good oxidation properties that accelerate the formation of a complex and the final oxidation to regenerate the quinone. researchgate.netresearchgate.net A combination of a Brønsted acid like acetic acid with an oxidant such as Cu(OAc)₂ also shows a catalytic effect. researchgate.netresearchgate.net Bismuth(III) chloride (BiCl₃) has also been reported as an effective Lewis acid catalyst for this transformation, offering mild and sustainable reaction conditions with good yields. rsc.org
Other Catalysts: Molecular iodine (I₂) has been used to catalyze the conjugate addition of amines to 1,4-naphthoquinone, particularly under ultrasound irradiation. researchgate.net Gold(III) has also been reported to catalyze the 1,4-nucleophilic addition of amines to quinones, followed by oxidation, to afford 2-amino-1,4-naphthoquinone derivatives under mild conditions. researchgate.net
Alternative Energy Input Methods
To enhance reaction rates and often improve yields, alternative energy sources have been applied to the synthesis of this compound.
Microwave Irradiation: Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing anilino-naphthoquinone derivatives. researchgate.netresearchgate.net Reactions that take several hours under conventional heating can often be completed in minutes using microwave irradiation, frequently resulting in cleaner products and higher yields. semanticscholar.org For instance, the reaction of 1,4-naphthoquinone with anilines can be significantly accelerated under microwave conditions. mdpi.com
Ultrasound Irradiation: Sonication is another effective technique to promote the synthesis of 2-anilino-1,4-naphthoquinones. nih.govresearchgate.net Ultrasound-assisted reactions are typically faster and can be performed under milder conditions compared to conventional methods. nih.gov This method has been successfully applied to the reaction of 1,4-naphthoquinone with a variety of anilines, including those with electron-donating and electron-withdrawing substituents, leading to good yields in shorter reaction times. nih.govresearchgate.net
Comparison of Synthetic Methods for this compound
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference(s) |
| Conventional Heating | None (Reflux) | Several days | Moderate | researchgate.netresearchgate.net |
| Lewis Acid Catalysis | CeCl₃ or FeCl₃ | Hours | Good to Excellent | researchgate.netresearchgate.netsemanticscholar.org |
| Oxidative Coupling | Cu(OAc)₂ | Not specified | High | acs.orgnih.gov |
| Microwave Irradiation | Catalyst dependent | Minutes | Good to Excellent | researchgate.netsemanticscholar.orgmdpi.com |
| Ultrasound Irradiation | None or I₂ | Minutes to Hours | Good to Excellent | nih.govresearchgate.netresearchgate.net |
| Base-Mediated | t-BuOK | 6 hours | Good | rsc.orgrsc.orgresearchgate.net |
Base-Mediated Amination
The use of a base can also facilitate the amination of 1,4-naphthoquinone. A transition-metal-free approach utilizing potassium tert-butoxide (t-BuOK) for the oxidative coupling amination of 1,4-naphthoquinone with various amines has been developed. rsc.orgrsc.org This method proceeds at room temperature under air and provides good yields of 2-amino-1,4-naphthoquinones. rsc.orgrsc.orgresearchgate.net The protocol is noted for its simplicity, practicality, and good functional group tolerance. rsc.org
Functionalization and Structural Modification of this compound Derivatives
The core structure of this compound serves as a versatile scaffold for further chemical modifications. These modifications are aimed at creating a diverse library of compounds with potentially enhanced or novel biological activities.
One common strategy involves electrophilic substitution on the naphthoquinone ring. For example, chlorosulphonation of this compound with chlorosulphonic acid yields this compound-3-sulphonyl chloride. tandfonline.comtandfonline.com This reactive intermediate can then be treated with various nucleophiles, such as amines and hydrazines, to generate a wide range of sulphonamide and other sulphonyl derivatives. tandfonline.comtandfonline.com
Another approach is the modification of the aniline ring. Nitration of this compound derivatives can be achieved using nitric acid and sulfuric acid, leading to the formation of mono- or di-nitrated products depending on the reaction conditions. mdpi.com The introduction of a nitro group can significantly alter the electronic properties and biological activity of the molecule. mdpi.com
Furthermore, a wide array of derivatives can be synthesized by starting with different substituted anilines in the initial condensation reaction. nih.gov By varying the substituents on the aniline ring (e.g., halogens, alkyl, alkoxy groups), a diverse range of this compound analogues can be prepared. acs.org For instance, chloro and bromo derivatives have been synthesized by reacting substituted anilines with 2,3-dichloro- or 2,3-dibromo-1,4-naphthoquinone (B88232). acs.orgnih.gov The introduction of amide functionalities is another strategy to increase the structural diversity and potentially modulate the properties of these compounds. nih.govmdpi.com
Examples of Functionalized this compound Derivatives
| Functionalization Strategy | Reagents | Resulting Derivative Class | Reference(s) |
| Chlorosulphonation | Chlorosulphonic acid, various nucleophiles | Sulphonyl derivatives (sulphonamides, etc.) | tandfonline.comtandfonline.com |
| Nitration | Nitric acid, Sulfuric acid | Nitroanilino-1,4-naphthoquinones | mdpi.com |
| Varied Anilines | Substituted anilines, 2,3-dihalo-1,4-naphthoquinone | Substituted anilino derivatives (chloro, bromo, etc.) | acs.orgnih.gov |
| Amide Introduction | Bromo-acetyl bromide, substituted anilines, 2-hydroxy-1,4-naphthoquinone (B1674593) | Amide-containing derivatives | nih.govmdpi.com |
Introduction of Halogen Substituents (e.g., Chlorination, Bromination)
The introduction of halogen atoms onto the this compound framework is a common strategy to modulate its electronic and biological properties. The synthesis of these halogenated derivatives is typically achieved through the reaction of 2,3-dihalo-1,4-naphthoquinones with various aniline derivatives.
In a representative synthetic approach, three series of halogenated anilino-1,4-naphthoquinones have been synthesized by reacting aniline derivatives with 2,3-dichloro-1,4-naphthoquinone or 2,3-dibromo-1,4-naphthoquinone in refluxing ethanol. acs.orgnih.gov This nucleophilic substitution reaction, where the amino group of aniline displaces one of the halogen atoms on the naphthoquinone ring, proceeds with yields ranging from 24% to 81%. acs.orgnih.gov
The general reaction scheme for the synthesis of 2-anilino-3-halo-1,4-naphthoquinones is depicted below:
Starting Materials: 2,3-dichloro-1,4-naphthoquinone or 2,3-dibromo-1,4-naphthoquinone and a substituted aniline.
Reaction Conditions: Refluxing ethanol.
Product: 2-(substituted anilino)-3-chloro/bromo-1,4-naphthoquinone.
The reaction's success and yield can be influenced by the nature of the substituents on the aniline ring. The presence of either electron-donating or electron-withdrawing groups can affect the nucleophilicity of the aniline and, consequently, the reaction rate and outcome.
| Starting Naphthoquinone | Aniline Derivative | Product | Yield Range (%) | Reference |
|---|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | Aniline | 2-anilino-3-chloro-1,4-naphthoquinone | 24-81 | acs.org |
| 2,3-dibromo-1,4-naphthoquinone | Aniline | 2-anilino-3-bromo-1,4-naphthoquinone | 24-81 | acs.org |
| 2,3-dichloro-1,4-naphthoquinone | 4-toluidine | 2-(4-methylanilino)-3-chloro-1,4-naphthoquinone | 52 | acs.org |
Nitration Reactions and Synthesis of Nitro-Anilino-Naphthoquinone Derivatives
Nitration of the this compound system introduces the nitro functional group, which can significantly alter the molecule's electronic properties and serve as a handle for further synthetic transformations. Various methodologies have been developed to control the extent and position of nitration.
Conventional nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) typically leads to the formation of dinitro derivatives, with the nitro groups being introduced at the ortho and para positions of the aniline ring. mdpi.com This regioselectivity is governed by the directing effect of the amino group. mdpi.com
For the synthesis of mononitrated compounds, milder reaction conditions are employed. This can be achieved by diluting the acid mixture with water or by replacing sulfuric acid with acetic acid. mdpi.com Under these conditions, a mixture of ortho- and para-monosubstituted products is generally obtained, with the para isomer being the major product due to reduced steric hindrance. mdpi.com
A solvent-free approach for nitration has also been developed, which involves reacting 3-substituted-2-anilino-1,4-naphthoquinones with a mixture of oxalic acid and sodium nitrate (B79036) at elevated temperatures (around 80 °C). mdpi.com The success of this method is highly dependent on the nature of the substituent at the 3-position of the naphthoquinone ring. For instance, a chlorine atom at this position gives good yields of a mixture of ortho and para mononitrated products, attributed to the electron-withdrawing effect of chlorine. mdpi.com In contrast, when the 3-position is unsubstituted or contains a bromine atom, the reaction yields are significantly lower. mdpi.com
| Method | Reagents | Typical Product(s) | Key Observations | Reference |
|---|---|---|---|---|
| Conventional | Conc. H₂SO₄, Conc. HNO₃ | Ortho, para-dinitro derivatives | Regioselective formation of dinitro compounds. | mdpi.com |
| Milder Conditions | Diluted acids or HNO₃ in acetic acid | Mixture of ortho- and para-mono-nitro derivatives | Para isomer is generally favored. | mdpi.com |
| Solvent-Free | Oxalic acid, NaNO₃, 80 °C | Mixture of ortho- and para-mono-nitro derivatives | Yield is highly dependent on the substituent at the 3-position. A chloro group gives good yields (e.g., 80%). | mdpi.com |
Sulfonation Reactions and Synthesis of Sulfonyl Derivatives
The introduction of a sulfonyl group onto the this compound core provides access to a range of derivatives with potential applications in medicinal chemistry. A key intermediate in the synthesis of these compounds is this compound-3-sulfonyl chloride.
This sulfonyl chloride is synthesized through the chlorosulfonation of this compound using an excess of chlorosulfonic acid. tandfonline.com The resulting this compound-3-sulfonyl chloride is a versatile building block for the preparation of a variety of sulfonyl derivatives, including sulfonamides, sulfonylpyrazoles, and sulfonylthiazolidinones. tandfonline.com
The sulfonyl chloride can be reacted with various nucleophiles to afford the desired derivatives. For example:
Primary and secondary sulfonamides are obtained by reacting the sulfonyl chloride with ammonia (B1221849) or primary/secondary amines, respectively.
Tertiary sulfonamides can be synthesized by reacting the sulfonyl chloride with cyclic amines such as piperidine (B6355638) or morpholine.
This synthetic route allows for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships.
Acylation Reactions to Form 2-Acyl-3-anilino-1,4-naphthoquinones
Acylated 2-anilino-1,4-naphthoquinones represent another important class of derivatives. A common synthetic route to these compounds involves a multi-step process starting from 1,4-naphthoquinone.
A photo-Friedel-Crafts acylation of 1,4-naphthoquinone with various aldehydes can be employed to synthesize 2-acyl-1,4-naphthohydroquinones. mdpi.com These intermediates are then oxidized, for example using silver oxide, to yield the corresponding 2-acyl-1,4-naphthoquinones. mdpi.com The final step involves an oxidative amination reaction of the 2-acyl-1,4-naphthoquinone with an aniline derivative to produce the target 2-acyl-3-anilino-1,4-naphthoquinones.
The choice of aldehyde in the initial photoacylation step allows for the introduction of a variety of acyl groups, including alkyl, aryl, and heteroaryl moieties. This versatility is crucial for creating a library of compounds for further investigation.
Mannich Base Formation in the Context of this compound Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. While Mannich bases are a significant class of naphthoquinone derivatives, their synthesis in this context predominantly utilizes lawsone (2-hydroxy-1,4-naphthoquinone) as the active hydrogen component. mdpi.comresearchgate.netnih.gov The acidic proton of the hydroxyl group and the reactive C-3 position of lawsone are key to this transformation.
Extensive searches for the direct formation of Mannich bases from this compound as the starting material have not yielded established synthetic protocols. This is likely due to the absence of a readily available active hydrogen at the 3-position, which is already substituted by the anilino group. Therefore, the synthesis of Mannich bases in the broader family of functionalized naphthoquinones typically proceeds through precursors like lawsone, followed by further modifications if necessary.
Synthesis of Hybrid and Fused Heterocyclic Systems from this compound Precursors (e.g., Indole-fused, Pyranonaphthoquinone)
The fusion of heterocyclic rings onto the naphthoquinone framework can lead to novel compounds with unique chemical and biological profiles. Similar to Mannich base formation, the synthesis of such fused systems often begins with precursors other than this compound itself.
For instance, novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds have been prepared through the reaction of 2-hydroxy-1,4-naphthoquinone-substituted salicylic (B10762653) aldehydes and indoles, using In(OTf)₃ as a catalyst in solvent-free conditions. researchgate.net This method highlights the utility of 2-hydroxy-1,4-naphthoquinone as a versatile starting material for the construction of complex heterocyclic systems.
While direct methods for the synthesis of indole-fused or pyranonaphthoquinone systems starting from this compound are not widely reported, it is conceivable that multi-step synthetic sequences could be devised where the anilino-naphthoquinone is first modified to introduce the necessary functionality for subsequent cyclization reactions. However, the more direct and commonly employed strategies involve the use of more reactive precursors like lawsone.
Regioselective Control and Yield Optimization in this compound Synthesis
Controlling the regioselectivity and maximizing the yield are crucial aspects of the synthesis of this compound and its derivatives. The initial synthesis of the parent compound can be achieved through the reaction of 1,4-naphthoquinone with aniline. The efficiency of this reaction can be influenced by the experimental conditions. Different approaches have been explored, including:
Reflux without a catalyst: A straightforward method, though it may require longer reaction times. researchgate.net
Reflux with a Lewis acid catalyst (e.g., CeCl₃): The use of a catalyst can enhance the reaction rate and improve the yield. mdpi.com
Microwave (MW) or Ultrasound (US) irradiation: These non-conventional energy sources can significantly reduce reaction times and, in some cases, improve yields. researchgate.net
In the derivatization of this compound, regioselectivity is a key consideration, particularly in reactions such as nitration. As discussed in section 2.2.2, the choice of reagents and reaction conditions can direct the incoming nitro group to specific positions on the aniline ring. mdpi.com The electronic nature of substituents already present on the this compound scaffold plays a significant role in determining the position of further substitution. For example, the electron-withdrawing nature of a chlorine atom at the 3-position was found to be decisive for achieving good yields in solvent-free nitration. mdpi.comsemanticscholar.org
Yield optimization often involves a systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst. The use of modern synthetic techniques like microwave-assisted synthesis and ultrasonication has proven to be effective in improving the efficiency of many reactions involving the this compound core.
Structure Activity Relationship Sar and Molecular Design Principles of 2 Anilino 1,4 Naphthoquinones
Impact of Substituents on the Aniline (B41778) Moiety on Biological Potency
The aniline portion of the molecule serves as a critical site for modification, where the addition of different substituents can fine-tune the electronic, steric, and lipophilic character of the entire compound, thereby altering its biological potency. nih.govmdpi.com
The electronic nature of substituents on the aniline ring plays a pivotal role in modulating the biological activity of 2-anilino-1,4-naphthoquinones. The donor-acceptor properties of the nitrogen substituent are crucial for the molecule's interaction with biological targets. ucl.ac.be
Research has demonstrated that the presence of electron-withdrawing groups (EWGs) on the aniline ring often enhances cytotoxic activity. For instance, derivatives with nitro (NO₂) and cyano (CN) groups at the para-position of the aniline ring showed potent anticancer activity against the MOLT-3 lymphoblastic leukemia cell line, with IC₅₀ values below 3 µM. semanticscholar.org The cyano-substituted derivative, in particular, was the most potent among a tested series. semanticscholar.org The introduction of a nitro group is a known strategy to enhance antimicrobial properties and can also activate the naphthoquinone ring for further substitutions by increasing its electrophilicity. mdpi.com The presence of EWGs was also found to be a prerequisite for the formation of dianilino derivatives, which facilitates a second nucleophilic substitution. mdpi.com
Conversely, the introduction of electron-donating groups (EDGs) on the aniline ring can lead to a decrease in biological potency. Studies on pyrimidoisoquinolinequinones, a related class of compounds, showed that adding hydroxyl (OH) and methoxy (B1213986) (OMe) groups at the para-position of the phenylamino (B1219803) substituent resulted in decreased cytotoxic and antitumor activity. ucl.ac.be Similarly, the antiproliferative activity of some 2-arylamino-1,4-naphthoquinones was diminished by the presence of a methoxy group on the phenyl ring. researchgate.net However, it is noteworthy that some derivatives with electron-donating groups, such as the 4-hydroxyphenylamino substituted compound 16, have demonstrated promising anticancer activity by inducing mitochondrial damage and the formation of reactive oxygen species (ROS). nih.gov
| Compound Series | Substituent (R) on Aniline Ring | Electronic Effect | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Series I | -CN (cyano) | Electron-Withdrawing | 1.75 | semanticscholar.org |
| Series I | -NO₂ (nitro) | Electron-Withdrawing | <3 | semanticscholar.org |
| Analogues | -OH (hydroxyl) | Electron-Donating | Decreased Activity | ucl.ac.be |
| Analogues | -OCH₃ (methoxy) | Electron-Donating | Decreased Activity | ucl.ac.be |
Beyond electronic effects, the size (steric) and fat-solubility (lipophilicity) of substituents on the aniline ring are significant determinants of biological activity. These properties influence how the molecule interacts with cellular membranes and target proteins.
Alkyl groups, such as methyl (-CH₃), can have varied effects. In some cases, adding a methyl group enhances cytotoxic and antitumor activity. ucl.ac.be For instance, a derivative with a 4-methyl substituent on the phenyl ring displayed potent EGFR inhibitory activity, being four times more potent than the standard inhibitor erlotinib. semanticscholar.org However, in other contexts, the same substitution can lead to a decrease in biological activity, suggesting that the impact of a methyl group depends on the specific molecular scaffold and its biological target. ucl.ac.be
Halogen substituents like fluorine (-F) and groups like trifluoromethyl (-CF₃) have also been investigated. In one study, fluoro and trifluoromethyl derivatives showed impaired anticancer potency. semanticscholar.orgacs.org Conversely, other research indicated that a 4-fluoro-phenylamino moiety resulted in moderate anticancer activity. nih.gov This highlights the nuanced role of fluorine, where its high electronegativity and potential to form hydrogen bonds can lead to complex interactions. researchgate.net
Hydroxyl (-OH) groups can contribute to activity, as seen in a 4-hydroxyphenylamino-substituted naphthoquinone which demonstrated significant anticancer effects. nih.gov The lipophilicity and reactivity of the compounds are enhanced by certain substituents, which can facilitate interactions with fungal cell membranes and mitochondria. researchgate.net The steric bulk of a substituent is also a critical factor; for example, a bulky 1-adamantylamine group showed low nucleophilicity and resulted in poor yields during synthesis, likely due to steric hindrance around the nitrogen atom. ucl.ac.be
| Substituent (R) on Aniline Ring | Cell Line | Observation | Source |
|---|---|---|---|
| -CH₃ (methyl) | Various | Enhanced EGFR inhibition | semanticscholar.org |
| -OH (hydroxyl) | A549 | Promising anticancer activity | nih.gov |
| -F (fluoro) | Various | Impaired potency in some cases, moderate activity in others | nih.govacs.org |
| -CF₃ (trifluoromethyl) | Various | Impaired potency observed | semanticscholar.orgacs.org |
Influence of Substituents on the Naphthoquinone Core on Biological Activity
The naphthoquinone core is not merely a scaffold but an active participant in the molecule's biological effects, primarily through its redox activity. ulisboa.pt Substituting this core, particularly at the C-3 position, is a key strategy for modulating potency.
Halogenation of the naphthoquinone ring, especially at the C-3 position, is a critical modification for enhancing biological activity. sciforum.net The introduction of chlorine (Cl) or bromine (Br) at this site has been shown to be essential for potent anticancer and antifungal effects. acs.orgsciforum.net
In studies of anticancer activity, replacing a chloro group at the C-3 position with a bromo group led to enhanced cytotoxic effects. semanticscholar.orgacs.org For example, when comparing two series of compounds, the bromo derivatives consistently showed greater potency against various cancer cell lines, including HepG2, than their chloro counterparts. acs.org The loss of cytotoxic effect in compounds lacking these halogen substituents underscores their importance. semanticscholar.orgacs.org
For antifungal activity, the presence of a chloro group at the C-3 position is considered essential. sciforum.net For instance, 2-hydroxy-3-chloro-1,4-naphthoquinone exhibited extremely potent activity against Candida albicans, significantly better than the clinical drug clotrimazole. sciforum.net The electron-accepting capacity of the chloride substituent likely facilitates the reduction processes that are key to the compound's biological action. researchgate.net
| Compound Series | Substituent (X) on Naphthoquinone Core | Aniline Substituent (R) | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Series I | -Cl | -F | 131.89 | acs.org |
| Series II | -Br | -F | 19.07 | acs.org |
| Series I | -Cl | -Br | Inactive | acs.org |
| Series II | -Br | -Br | 4.94 | acs.org |
Besides halogens, other substituents on the naphthoquinone ring can significantly alter its reactivity and biological profile. The incorporation of nitrogen, oxygen, and sulfur atoms at the C-2 and C-3 positions has produced compounds with a wide range of biological activities, including anticancer properties. scielo.br
The reactivity of the quinone ring is key to its biological action. The introduction of different functional groups can modify the ring's redox potential, which in turn affects the molecule's ability to generate reactive oxygen species (ROS) or interact with biological macromolecules like DNA and enzymes. mdpi.comulisboa.pt For example, the presence of a hydroxyl group at the C-2 position, as in lawsone, can influence reaction pathways, sometimes preventing reactions that occur with other derivatives like juglone. nih.govmdpi.com The structural similarity of naphthoquinones to ubiquinone, a vital component of mitochondrial respiration, suggests they can be developed as agents that target mitochondria. nih.gov The introduction of substituents can therefore tune the molecule for specific biological applications by altering its electronic and steric properties. ulisboa.ptontosight.ai
Correlation between Molecular Structure, Redox Properties, and Biological Activity of 2-Anilino-1,4-naphthoquinones
A fundamental principle governing the bioactivity of 2-anilino-1,4-naphthoquinones is the direct correlation between their molecular structure, redox properties, and resulting biological effects. researchgate.netresearchgate.net The biological activity is frequently associated with the compound's ability to undergo redox cycling, generating harmful reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide, which induce oxidative stress and lead to cell death. mdpi.comontosight.ai
The redox potential of the naphthoquinone core, which is its tendency to accept electrons, can be precisely modulated by the substituents attached to both the naphthoquinone and the aniline rings. researchgate.netulisboa.pt Electron-withdrawing groups generally make the quinone easier to reduce (more positive redox potential), which can enhance its ability to generate ROS and thus increase its biological potency. researchgate.netresearchgate.net Conversely, electron-donating groups can make reduction more difficult, potentially decreasing activity. ucl.ac.beacs.org
Cyclic voltammetry studies have shown that these compounds typically exhibit two one-electron reduction steps, corresponding to the formation of a semiquinone radical anion and then a dianion. acs.org The potential at which these reductions occur is linearly dependent on the electronic effect (as measured by Hammett constants) of the substituents on the aniline ring. acs.org This confirms that the electronic properties of the aniline substituents are transmitted through the linking nitrogen atom to the naphthoquinone system, thereby altering its redox behavior. acs.org Compounds with more positive reduction potentials (E₁/₂) are expected to have higher biological activity because the generation of ROS is facilitated. researchgate.net
Therefore, the molecular design of 2-anilino-1,4-naphthoquinones is a process of fine-tuning the structure to achieve a desired redox potential, which in turn dictates the compound's ability to function as, for example, an anticancer or antimicrobial agent. researchgate.netulisboa.pt
Conformational Analysis and Polymorphism in 2-Anilino-1,4-naphthoquinone Derivatives
The spatial arrangement of the anilino ring relative to the naphthoquinone moiety, along with the ability of these molecules to pack in different crystal lattices, significantly influences their physicochemical properties and biological activities. Conformational analysis and polymorphism are thus crucial areas of study for understanding the structure-activity relationships of this compound derivatives.
Conformational Analysis
The conformation of this compound derivatives is primarily defined by the torsion angle involving the C-N bond that links the anilino and naphthoquinone rings. The planarity of the molecule is a key factor, as it can be influenced by intramolecular hydrogen bonding and steric hindrance from substituents.
Investigations using techniques like ¹H NMR spectroscopy and computational methods such as Density Functional Theory (DFT) have provided insights into the conformational behavior of these compounds in solution. For instance, studies on 2-(o-hydroxy-anilino)-1,4-napthoquinone have suggested that the molecule exists as a dimer in d₆-DMSO, while a monomeric form is predicted in CDCl₃ solution. researchgate.net This solvent-dependent association highlights the role of intermolecular interactions in stabilizing different conformational states.
Computational approaches are also essential for understanding the electronic properties related to conformation. Studies on various 3'- and 4'-substituted 2-[(R-phenyl)amine]-1,4-naphthalenediones have shown that despite the nitrogen atom interrupting direct conjugation between the two rings, UV-vis spectra indicate an intramolecular electronic transfer from the aniline to the p-naphthoquinone moiety. acs.org This charge transfer is inherently linked to the relative orientation of the two ring systems.
Polymorphism
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon among this compound derivatives. These different crystalline forms, or polymorphs, can exhibit variations in physical properties such as color, melting point, and solubility.
Research has identified dimorphic forms for numerous derivatives, including those based on the parent this compound, as well as its 3-chloro and 3-bromo analogues carrying various substituents on the phenyl ring. researchgate.net A key distinguishing feature between these polymorphs is often found in their vibrational spectra. One form typically shows a relatively sharp vibrational band for the N-H stretch near 3300 cm⁻¹, while the other displays a broader band at a lower wavenumber. researchgate.net The spectra in the fingerprint region (700 to 1700 cm⁻¹) can also be markedly different, and in several cases, the two polymorphs are visibly different in color. researchgate.net
X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these polymorphs. A study of the parent compound, this compound, provided detailed crystallographic data, revealing a monoclinic crystal system with the space group P2₁/n. researchgate.net The crystal packing in this structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7617(3) |
| b (Å) | 12.9267(10) |
| c (Å) | 23.4609(17) |
| β (°) | 92.337(3) |
| Volume (ų) | 1139.87(15) |
| Z | 4 |
Data obtained at a temperature of 100 K. researchgate.net
Similarly, the crystal structure of 2-(o-hydroxy-anilino)-1,4-napthoquinone has been determined to be an orthorhombic system with the space group Pca2(1). researchgate.net Its crystal packing is characterized by the formation of a chain structure through intermolecular O₂···H₁A-O₁ and C₁₅-H₁₅···O₃ interactions. researchgate.net The existence of these distinct, well-defined crystal structures for different derivatives underscores the importance of polymorphism in this class of compounds.
Mechanistic Elucidation of 2 Anilino 1,4 Naphthoquinone Biological Activities in Vitro
Enzyme and Protein Target Interactions
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in regulating cell proliferation and survival. acs.orgnih.gov A series of 2-anilino-1,4-naphthoquinone derivatives has been synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase. acs.orgresearcher.life Among the tested compounds, several demonstrated potent inhibitory activity with IC50 values in the nanomolar range. nih.govresearcher.life
Notably, three derivatives were selected for in-depth analysis based on their significant cytotoxicity against various cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. acs.orgresearcher.lifeelsevierpure.com The experimental results confirmed that these compounds are potent EGFR inhibitors, with IC50 values ranging from 3.96 to 18.64 nM. researcher.lifeelsevierpure.comacs.org One derivative, bearing a 4-methyl substituent on the aniline (B41778) ring, was found to be four times more potent than the established EGFR inhibitor, erlotinib. nih.govresearcher.lifeelsevierpure.com
Molecular modeling studies suggest that these compounds bind within the ATP-binding pocket of the EGFR kinase domain. researcher.lifeelsevierpure.com The high potency of the 4-methyl derivative is attributed to the formation of alkyl interactions with key amino acid residues such as A743, K745, M766, and L788, with additional interactions noted with M766 and T790. researcher.lifeelsevierpure.comacs.org Van der Waals forces appear to be the primary driver for the accommodation of these inhibitors within the binding site. researcher.lifeelsevierpure.comacs.org This research highlights the potential of the anilino-1,4-naphthoquinone scaffold for developing novel anticancer drugs that target EGFR tyrosine kinase. acs.org
Table 1: In Vitro Inhibitory Activity of Selected this compound Derivatives against EGFR Tyrosine Kinase
| Compound | Substituent on Anilino Ring | IC50 (nM) nih.gov |
|---|---|---|
| Derivative 3 | 4-CH₃ | 3.96 |
| Derivative 8 | 4-NO₂ | 11.42 |
| Derivative 10 | 3-NO₂ | 18.64 |
| Erlotinib | (Reference Drug) | 16.17 |
Data are presented as the mean of three independent experiments.
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), making it a prime target for agents developed to treat hyperpigmentation disorders. tandfonline.comnih.gov In vitro studies using mushroom tyrosinase have shown that certain this compound derivatives are effective inhibitors of this enzyme. tandfonline.comnih.gov From a series of twelve derivatives tested, three compounds exhibited particularly significant inhibitory activity, surpassing the efficacy of the well-known inhibitor, kojic acid. tandfonline.comnih.govresearchgate.net
The most active compounds were selected for further analysis to determine their half-maximal inhibitory concentration (IC50) values. tandfonline.com Molecular docking and dynamics simulations were employed to understand the interaction between these inhibitors and the enzyme. nih.govresearchgate.nettandfonline.com The results indicated that the derivatives bind to the active site of tyrosinase, interacting with the catalytic copper ions and surrounding amino acid residues. nih.govtandfonline.comresearchgate.net Specifically, the -NH and C=O groups of one potent derivative were shown to form hydrogen bonds with the N260 residue in the active site. nih.gov The stability of the enzyme-inhibitor complexes for the most promising anilino-1,4-naphthoquinones was found to be greater than that of the kojic acid complex, suggesting a strong and stable interaction. nih.govresearchgate.net
Table 2: Mushroom Tyrosinase Inhibitory Activity of this compound Derivatives
| Compound | % Inhibition at 160 µM tandfonline.com |
|---|---|
| Derivative 1 | 49.58 ± 1.39 |
| Derivative 5 | 46.05 ± 2.02 |
| Derivative 10 | 37.87 ± 4.96 |
Data are presented as mean ± standard error of the mean (n=3).
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. nih.gov Consequently, Hsp90 is an attractive target for anticancer drug development. nih.gov Studies on related 3-acyl-2-arylamino-1,4-naphthoquinones have shown that these compounds can inhibit Hsp90's function. nih.gov
The mechanism of inhibition involves ascorbate-driven redox cycling, which generates an oxidative stress environment. nih.gov This leads to an N-terminal cleavage of the Hsp90 protein, disrupting its chaperoning machinery and resulting in the degradation of its client proteins. nih.gov The inhibitory activity of these quinone derivatives is highest in compounds that contain two electroactive groups, such as a quinone and a nitro group, and is influenced by their redox capacity and lipophilicity. nih.gov This protein cleavage is notably blocked by N-terminal Hsp90 inhibitors, indicating that the occupancy of the nucleotide-binding site in Hsp90's N-terminal domain is critical for this mechanism. nih.gov Further studies on the parent 1,4-naphthoquinone (B94277) compound revealed that it covalently modifies Hsp90 through S-arylation at cysteine residues Cys412 and Cys564, which represses the association between Hsp90 and Heat Shock Factor 1 (HSF1), leading to HSF1 activation. nih.gov
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease. mdpi.com The potential of naphthoquinone derivatives as AChE inhibitors has been explored. mdpi.comresearchgate.net
In vitro evaluations of the parent compounds 1,4-naphthoquinone (1,4-NQ) and 1,2-naphthoquinone (B1664529) (1,2-NQ) showed AChE inhibitory values of 51% and 35%, respectively, at a concentration of 50 µM. mdpi.com However, studies on a series of 2-substituted-1,4-NQ derivatives, a class which includes this compound, revealed that substitution at the 2-position generally leads to a decrease in AChE inhibitory activity compared to the parent 1,4-NQ. mdpi.com In contrast, derivatives of 1,2-NQ substituted at the 4-position showed an increase in inhibitory potential. mdpi.comnih.gov Docking studies suggest that the less active 1,4-NQ derivatives interact primarily with the peripheral anionic site (PAS) and the mid-gorge region of the enzyme, whereas more potent 1,2-NQ derivatives show dual binding with both the catalytic active site (CAS) and the PAS. mdpi.comnih.gov
The Ribonuclease H (RNase H) activity of HIV-1 Reverse Transcriptase (RT) is essential for viral replication, as it degrades the viral RNA strand from RNA/DNA hybrids during reverse transcription. nih.govmdpi.com This makes it a compelling, yet underexploited, target for antiretroviral drug development. nih.govmdpi.com While direct studies on this compound are limited, research on structurally related 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases has identified potent inhibitors of HIV-1 RNase H. mdpi.com
Several of these derivatives exhibited significant inhibitory activity, with compounds 1e and 2k showing IC50 values of 3.1 µM and 2.8 µM, respectively. mdpi.com Molecular docking analyses were performed to elucidate the binding modes of these active compounds within the RNase H active site. mdpi.com Another related compound, N-(4-tert-butylbenzoyl)-2-hydroxy-1-naphthaldehyde hydrazone (BBNH), was found to inhibit both the RNase H and the polymerase functions of HIV-1 RT, with an IC50 for RNase H inhibition of 3.5 µM. nih.gov This compound demonstrated linear competitive inhibition with respect to the substrate. nih.gov These findings suggest that the naphthoquinone scaffold is a promising starting point for the development of novel HIV-1 RNase H inhibitors.
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating processes like cell division and apoptosis. nih.gov The 20S proteasome core possesses multiple catalytic activities, including the chymotrypsin-like (CT-L) activity located in the β5 subunit, which has become a major target in cancer therapy. nih.govnih.gov
Naphthoquinone-based compounds have been identified as inhibitors of proteasome activity. nih.gov A notable example is PI-083 (NSC-45382), a compound featuring a 2-chloronaphthoquinone moiety, which demonstrates good inhibition of the proteasome's CT-L activity and is selective for cancer cells. nih.gov Structure-activity relationship studies on PI-083 and its analogs have revealed that the chloronaphthoquinone pharmacophore is critical for its inhibitory function. nih.gov The proposed mechanism involves a Michael-type nucleophilic attack by the catalytic Threonine-1 residue in the β5 subunit on the electrophilic naphthoquinone ring. nih.gov This covalent modification inhibits the enzyme's function. nih.gov This mechanism suggests that this compound, possessing a similar electrophilic core, could potentially interact with and inhibit the proteasome through a related mechanism.
Cellular and Molecular Pathways Triggered by 2-Anilino-1,4-naphthoquinones
The biological activities of this compound and its derivatives are multifaceted, engaging a variety of cellular and molecular pathways. These compounds are known to elicit significant responses in vitro, primarily through mechanisms that disrupt cellular homeostasis, leading to controlled cell death or modulation of key biological processes. The core of their activity often lies in their chemical structure, a 1,4-naphthoquinone scaffold that facilitates redox cycling and interactions with biomolecules. Research has elucidated several key pathways, including the induction of oxidative stress, initiation of apoptosis, interaction with DNA, interference with protein aggregation, and modulation of angiogenesis.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A primary mechanism underpinning the biological effects of 2-anilino-1,4-naphthoquinones is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). The chemical structure of the 1,4-naphthoquinone core is central to this activity. nih.gov These compounds can participate in redox cycling, a process involving their reduction to semiquinone radicals by cellular reductases, such as NADPH-cytochrome P450 reductase. These unstable radicals then react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) anions (O₂⁻) in the process. This cycle can repeat, leading to a significant accumulation of ROS, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). nih.govnih.gov
This disruption of the cellular redox balance is a common mechanism of action for 1,4-naphthoquinones. nih.gov The cytotoxicity of these derivatives in cancer cells is often directly related to their electron-accepting capabilities, which drive the production of ROS. isc.ac This increase in intracellular ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to critical biomolecules such as lipids, proteins, and DNA. nih.govisc.ac While this is a key mechanism for their anti-cancer effects, it is noteworthy that some 1,4-naphthoquinone derivatives have also been shown to reduce oxidative stress in specific neurotoxicity models, indicating that their effects can be context-dependent. mdpi.com
The process of redox cycling and subsequent ROS generation can be summarized as follows:
Reduction: The 1,4-naphthoquinone derivative accepts an electron from a cellular reductase (e.g., NADPH), forming a semiquinone radical.
Oxidation: The semiquinone radical transfers the electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide anion (O₂⁻).
Propagation: The superoxide anion can be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which propagate oxidative damage.
This sustained production of ROS is a critical trigger for other cellular events, including the induction of apoptosis. isc.ac
Mechanisms of Apoptosis Induction in Cellular Models
The ROS-induced cellular damage often culminates in the activation of programmed cell death, or apoptosis. Derivatives of 1,4-naphthoquinone have been shown to be effective inducers of apoptosis in various cancer cell lines. isc.acnih.gov The apoptotic process triggered by these compounds involves several hallmark events.
One of the key events is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov The accumulation of ROS can trigger the opening of the mitochondrial permeability transition pore, leading to the loss of ΔΨm and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This event is a critical marker of early apoptosis mediated by the mitochondrial (intrinsic) pathway. nih.gov
Following the loss of mitochondrial integrity, cells exhibit distinct morphological changes characteristic of apoptosis. Studies using Hoechst staining have revealed that treatment with 1,4-naphthoquinone derivatives leads to chromatin condensation and the formation of apoptotic bodies in cancer cells. nih.gov Further confirmation of apoptosis is often obtained through assays like Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, another early marker of apoptosis. mdpi.com
The induction of apoptosis by these compounds is not only linked to ROS but can also involve the modulation of key signaling proteins. For example, some derivatives have been shown to upregulate pro-apoptotic proteins such as BAX and the cell surface death receptor DR5. nih.gov
Table 1: Apoptotic Events Induced by 1,4-Naphthoquinone Derivatives in Cellular Models
| Cellular Event | Observation | Cell Lines | Reference |
|---|---|---|---|
| Cell Growth Inhibition | Concentration-dependent inhibition of cell proliferation. | A375 (malignant melanoma), A549 (lung cancer) | nih.gov |
| ROS Generation | Marked increase in intracellular reactive oxygen species. | AGS (gastric cancer) | isc.ac |
| Mitochondrial Dysfunction | Decrease in mitochondrial membrane potential (ΔΨm). | A375, A549 | nih.gov |
| Nuclear Morphology | Chromatin condensation and formation of apoptotic bodies. | A375, A549 | nih.gov |
| Apoptosis Confirmation | Positive Annexin V-FITC/PI staining. | MCF-7 | mdpi.com |
| Cell Cycle Arrest | Increased cell population in the S phase. | MCF-7 | mdpi.com |
DNA Intercalation
The interaction of this compound derivatives with DNA is another mechanism contributing to their cytotoxic effects. While ROS can cause indirect DNA damage, evidence also points towards more direct interactions. Some substituted 3-acyl-2-phenylamino-1,4-naphthoquinones have been reported to act as DNA intercalating agents. researchgate.net Intercalation involves the insertion of the planar naphthoquinone ring system between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
However, the nature of this interaction may vary depending on the specific structure of the derivative. Studies using Raman spectroscopy on the parent 1,4-naphthoquinone suggest a non-specific interaction that perturbs the DNA structure, causing a conformational transition from the typical B-DNA to A-DNA. mdpi.com This research indicated that the interaction involved the 1,4-naphthoquinone molecule fastening onto adenine (B156593) bases and disrupting the stacking interactions between base pairs, rather than classical intercalation. mdpi.com These findings suggest that while DNA is a definite target, the precise mode of interaction—be it intercalation or another form of binding and structural perturbation—may be specific to the substituents on the naphthoquinone core. researchgate.netmdpi.com
Interaction with Beta-Amyloid Proteins and Implications for Neurodegenerative Research
Beyond their anticancer properties, 1,4-naphthoquinone derivatives have emerged as compounds of interest in neurodegenerative research, particularly concerning Alzheimer's disease. The pathology of Alzheimer's is linked to the aggregation of beta-amyloid (Aβ) peptides into toxic plaques. Several 1,4-naphthoquinone derivatives have demonstrated an ability to interfere with this process. nih.govnih.gov
In vitro studies have shown that these compounds can exert their effects through multiple mechanisms related to the amyloidogenic pathway:
Inhibition of Aβ Aggregation: Certain derivatives can directly inhibit the formation of Aβ fibrils from monomeric peptides. nih.gov
Disaggregation of Preformed Fibrils: Some compounds are capable of breaking down already-formed Aβ fibrils, which could help in clearing existing amyloid plaques. nih.govnih.gov
Inhibition of β-secretase (BACE1): BACE1 is a key enzyme that cleaves the amyloid precursor protein, initiating the production of Aβ. Several 1,4-naphthoquinones have been identified as inhibitors of BACE1, thereby reducing the production of the amyloidogenic peptides. nih.gov
The specific activity of a derivative is highly dependent on its chemical structure. For instance, halogenated compounds showed selectivity for inhibiting amyloid aggregation, while derivatives with hydroxyl groups on the quinoid or benzenoid rings exhibited BACE1 inhibitory activity. nih.govnih.gov Some compounds, like Juglone (5-hydroxy-1,4-naphthoquinone), were found to be active against all three targets: BACE1 inhibition, Aβ aggregation inhibition, and disaggregation of preformed fibrils. nih.gov
Table 2: In Vitro Anti-amyloidogenic Activities of Selected 1,4-Naphthoquinone Derivatives
| Compound | BACE1 Inhibition | Aβ Aggregation Inhibition | Aβ Fibril Disaggregation | Reference |
|---|---|---|---|---|
| Juglone | Yes | Yes | Yes | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | Yes | No | No | nih.govnih.gov |
| Halogenated derivatives | No | Yes | No | nih.govnih.gov |
| 1,4-Naphthoquinone | No | Yes | Yes | nih.gov |
These findings highlight the potential of the 1,4-naphthoquinone scaffold as a basis for developing multi-target directed ligands for the treatment of Alzheimer's disease.
Angiogenesis Pathway Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The modulation of angiogenesis pathways is a key strategy in cancer therapy. Several 1,4-naphthoquinone derivatives have been identified as potent inhibitors of angiogenesis. isc.acnih.gov Their mechanism of action involves targeting vascular endothelial cells, the primary cells involved in forming new blood vessels.
In vitro studies have demonstrated that these compounds can inhibit key functions of endothelial cells, including:
Proliferation: Derivatives like 6-thiophen-3-yl-2-methoxy-1,4-naphthoquinone (6-TMNQ) inhibit the proliferation of endothelial cells stimulated by pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov
Migration: The migration of endothelial cells is a crucial step in vessel sprouting, and this process is markedly abrogated by compounds like 6-TMNQ. nih.gov
Tube Formation: The ability of endothelial cells to organize into three-dimensional, tube-like structures in vitro is a hallmark of angiogenesis. 1,4-Naphthoquinone and its derivatives strongly inhibit this process. nih.govisc.ac
The anti-angiogenic effects are often linked to the disruption of key signaling pathways. The VEGF/VEGF receptor-2 (VEGFR-2) pathway is a central regulator of angiogenesis. A novel naphthoquinone-based compound, PPE8, was shown to exhibit its anti-angiogenic effects by directly suppressing VEGF-A/VEGFR-2 signaling. Interestingly, some derivatives like 6-TMNQ appear to act through a different mechanism, as they inhibit angiogenesis without affecting the activation of VEGFR-2, suggesting they target downstream signaling components or alternative pathways. nih.gov This indicates that 1,4-naphthoquinones can modulate angiogenesis through multiple molecular mechanisms, making them a versatile scaffold for the development of novel anti-angiogenic agents.
Computational and Theoretical Studies on 2 Anilino 1,4 Naphthoquinone
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the fundamental electronic and structural characteristics of 2-anilino-1,4-naphthoquinone and related compounds. These studies provide a molecular-level understanding of its properties.
DFT calculations are utilized to analyze the electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and stability; studies on related amino-naphthoquinones have shown that this energy gap analysis can indicate charge transfer within the molecule. researchgate.net
These computational analyses are often correlated with experimental spectroscopic data to confirm the molecular structure. For a series of synthesized anilino-1,4-naphthoquinone derivatives, spectroscopic methods have been used for structural confirmation. nih.gov
¹H NMR: The proton nuclear magnetic resonance spectra typically show a characteristic singlet for the NH proton in the chemical shift range of 9–10 ppm. nih.gov
¹³C NMR: The carbon-13 nuclear magnetic resonance spectra exhibit signals for the two carbonyl (C=O) groups between 175 and 185 ppm. nih.gov
Infrared (IR) Spectroscopy: The IR spectra display characteristic absorption bands for the N–H bond at 3200–3400 cm⁻¹ and for the C=O bonds at 1660–1680 cm⁻¹. nih.gov
These experimental values are consistent with the structures predicted by computational models. elsevierpure.comscielo.org.za
Theoretical studies have been conducted to understand the reaction mechanism for the synthesis of this compound derivatives. The reaction between 1,4-naphthoquinone (B94277) and anilines can proceed through different pathways, such as 1,4-Michael addition and 1,2-Michael addition. researchgate.net Computational models suggest that these two pathways are close in energy. The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the aniline (B41778) (donor) and the naphthoquinone (acceptor). researchgate.net Ultrasound irradiation has been shown to facilitate the formation of this EDA complex, leading selectively to the 1,4-adduct. Free energy diagrams calculated for this reaction indicate that the formation of the EDA complex is the time-limiting step. researchgate.net
Non-covalent interactions play a significant role in determining the conformation and stability of molecules. In the case of this compound, a potential intramolecular hydrogen bond can exist between the amine proton (N-H) and the adjacent carbonyl oxygen (C=O). However, crystallographic studies on related compounds like 2,5-bis(cyclohexylamino)-1,4-benzoquinone have shown an absence of this type of intramolecular hydrogen bond in the solid state. researchgate.net In contrast, studies on other substituted naphthoquinones, such as those with hydroxyl groups, confirm the presence and influence of strong intramolecular hydrogen bonds that form stable quasi-rings. mdpi.com The specific nature of the N-H···O interaction in this compound can be influenced by its physical state (solid, solution) and the presence of other substituents. Additionally, intermolecular interactions, such as π-π stacking, are considered important for the stability and properties of these compounds, particularly in applications like supercapacitor electrodes. elsevierpure.com
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the molecular basis of a ligand's biological activity and to screen for potential new drugs.
Molecular docking studies have been instrumental in identifying this compound derivatives as potent inhibitors of key biological targets like Epidermal Growth Factor Receptor (EGFR) and tyrosinase.
EGFR: A series of anilino-1,4-naphthoquinone derivatives were investigated as potential EGFR inhibitors. nih.gov Docking simulations showed that these compounds could effectively occupy the ATP-binding pocket of the EGFR tyrosine kinase domain. nih.gov The predicted binding modes were supported by in vitro assays, which revealed that some derivatives exhibit potent inhibitory activity with IC₅₀ values in the nanomolar range, even surpassing the known inhibitor erlotinib. nih.govresearcher.life
Tyrosinase: Docking simulations were performed to study the interaction between anilino-1,4-naphthoquinone derivatives and mushroom tyrosinase (PDB ID: 2Y9X). nih.govnih.gov The results indicated that these compounds bind to the enzyme's active site. nih.govresearchgate.net The calculated interaction energies for the most potent compounds were lower (more favorable) than that of the standard inhibitor, kojic acid, which aligns with their superior inhibitory activity observed in vitro. nih.gov
Table 1: Binding Affinities of this compound Derivatives against Biological Targets
| Target Protein | Compound/Derivative | Predicted Interaction Energy (kcal/mol) | Experimental IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| EGFR | Compound 3 (4-methyl anilino) | - | 3.96 | nih.gov |
| EGFR | Compound 8 (4-methoxy anilino) | - | 18.64 | nih.gov |
| EGFR | Compound 10 (4-chloro anilino) | - | 11.23 | nih.gov |
| Tyrosinase | Compound 1 | -6.8 | - | nih.gov |
| Tyrosinase | Compound 5 | -6.1 | - | nih.gov |
| Tyrosinase | Compound 10 | -6.6 | - | nih.gov |
| Tyrosinase | Kojic Acid (Reference) | -5.3 | - | nih.gov |
Detailed analysis of the docked complexes reveals the specific molecular interactions that stabilize the ligand-protein binding.
EGFR: Within the ATP-binding pocket of EGFR, this compound derivatives form various non-covalent interactions. Van der Waals forces were identified as the major contributor to the binding. nih.gov Specific alkyl interactions were observed between a 4-methyl substituent on the aniline ring and key residues such as A743, K745, M766, and L788. researcher.lifeelsevierpure.com These interactions are crucial for the high inhibitory potency of the compounds. researcher.life
Tyrosinase: In the active site of tyrosinase, the anilino-1,4-naphthoquinone derivatives interact with the two catalytic copper ions (CuA and CuB). nih.govresearchgate.net They also form interactions with several key amino acid residues. Pi-stacking and van der Waals interactions are prominent, involving residues like H259, H263, F264, and V283. nih.gov The ability of these compounds to bind to the catalytic histidine residues (e.g., H61, H85, H94, H259, H263, H296) and the copper ions suggests they may function as competitive inhibitors. nih.gov Hydrogen bonds, for instance between the ligand's -NH or C=O groups and residues like N260, also contribute to the stability of the complex. nih.gov
Table 2: Key Residue Interactions for this compound Derivatives
| Target Protein | Key Interacting Residues/Ions | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | A743, K745, M766, L788, T790 | Alkyl interactions, van der Waals | researcher.lifeelsevierpure.com |
| Tyrosinase | CuA, CuB | Coordination/Interaction with ions | nih.govresearchgate.net |
| Tyrosinase | H61, H85, H94, H259, H263, H296 | Pi-stacking, van der Waals | nih.gov |
| Tyrosinase | V248, F264, V283 | Pi-stacking, van der Waals | nih.gov |
| Tyrosinase | N260 | Hydrogen bond | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Systems
Molecular dynamics (MD) simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net It provides a dynamic perspective on how a ligand, such as a this compound derivative, interacts with its biological target, revealing crucial information about the stability of the complex, conformational changes, and the nature of the binding interactions. researchgate.net
The stability of a ligand-target complex is a critical determinant of its biological efficacy. MD simulations are employed to assess this stability by monitoring key structural parameters over the simulation period. The Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are two common metrics used for this purpose.
Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the simulated structure and a reference structure (typically the initial docked pose). A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and remains stable. For instance, in a study of anilino-1,4-naphthoquinone derivatives targeting the epidermal growth factor receptor (EGFR), MD simulations were used to confirm the stability and dynamic behavior of the most potent compound within the ATP-binding pocket. acs.orgnih.gov Similarly, simulations of derivatives in complex with mushroom tyrosinase showed that the RMSD values reached a stable plateau after approximately 5 nanoseconds, indicating the formation of stable enzyme-inhibitor complexes. nih.gov
The table below summarizes representative stability data from an MD simulation study of anilino-1,4-naphthoquinone derivatives complexed with tyrosinase.
| Metric | System | Average Value (last 5 ns) | Implication |
| RMSD | Compound 1 - Tyrosinase | ~2.11 - 2.32 Å | Stable Complex Formation |
| Compound 5 - Tyrosinase | ~2.11 - 2.32 Å | Stable Complex Formation | |
| Compound 10 - Tyrosinase | ~2.11 - 2.32 Å | Stable Complex Formation | |
| Rg | Compound 10 - Tyrosinase | ~20.46 ± 0.04 Å | High Compactness |
| Other Systems | ~20.54 - 20.62 Å | Stable Compactness |
This table is generated based on data reported in a study on anilino-1,4-naphthoquinones as mushroom tyrosinase inhibitors. nih.gov
These simulations collectively demonstrate that this compound derivatives can form stable and compact complexes with their target enzymes, a prerequisite for sustained biological activity. nih.gov
MD simulations also provide detailed information about the specific interactions between the ligand and the amino acid residues within the binding pocket. By analyzing the trajectory, researchers can identify key atomic contacts, such as hydrogen bonds and hydrophobic interactions, that anchor the ligand in place.
In studies involving tyrosinase, MD simulations revealed that anilino-1,4-naphthoquinone derivatives interact with crucial copper ions and several "hotspot" amino acid residues in the active site. nih.gov These key residues included H61, C83, H85, N260, H263, F264, R268, and V283. nih.gov The persistence of these interactions throughout the simulation confirms their importance for the stability of the complex and the inhibitory activity of the compounds. nih.gov This level of detail is invaluable for understanding the structural basis of inhibition and for designing new derivatives with improved binding affinity.
Free Energy Calculations (e.g., MM/GBSA)
While molecular docking provides a static snapshot of ligand binding, free energy calculations offer a more quantitative estimate of the binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach used to calculate the binding free energy (ΔG_bind) of a ligand-receptor complex from MD simulation trajectories. nih.gov
This method calculates the binding free energy by summing the changes in molecular mechanical energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the entropic contribution (TΔS). frontiersin.org
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Studies on this compound derivatives have successfully used MM/GBSA calculations to elucidate the primary forces driving their binding to targets like EGFR. acs.orgnih.gov For a highly potent derivative, these calculations revealed that van der Waals forces played a major role in its accommodation within the ATP-binding pocket of EGFR. acs.orgnih.gov This finding suggests that shape complementarity and non-polar interactions are crucial for the compound's high inhibitory potency. acs.orgnih.gov Similarly, free energy calculations for tyrosinase inhibitors helped to quantify the binding strength and corroborate the experimental inhibition data. nih.gov
The table below breaks down the energy contributions to binding for a potent this compound derivative targeting EGFR, as determined by MM/GBSA calculations.
| Energy Component | Contribution | Significance |
| Van der Waals Energy (ΔE_vdW) | Major Favorable | Indicates strong shape complementarity and hydrophobic interactions. acs.orgnih.gov |
| Electrostatic Energy (ΔE_elec) | Favorable | Contributes to binding through polar interactions. |
| Solvation Energy (ΔG_solv) | Unfavorable | The energy penalty for desolvating the ligand and binding site. |
| Total Binding Free Energy (ΔG_bind) | Negative (Favorable) | Indicates a spontaneous and stable binding process. acs.orgnih.gov |
This table represents typical components and their significance in MM/GBSA calculations as described in studies of EGFR inhibitors. acs.orgnih.gov
Application of Machine Learning and Artificial Intelligence in Predicting this compound Bioactivity (e.g., Artificial Neural Networks)
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in drug discovery for predicting the bioactivity of chemical compounds. ijcrt.orggithub.io These methods leverage large datasets of known molecules and their biological activities to build predictive models that can screen new compounds or suggest novel structures with desired properties. ijcrt.org
For a class of compounds like 2-anilino-1,4-naphthoquinones, ML models can be trained to predict various biological activities, such as anticancer or enzyme inhibitory potential. The general workflow involves:
Data Collection: Assembling a dataset of this compound derivatives and their experimentally measured bioactivities (e.g., IC50 values). ijcrt.org
Molecular Descriptors: Converting the chemical structures into a numerical format using molecular fingerprints or physicochemical descriptors (e.g., molecular weight, LogP). ijcrt.org
Model Training: Using algorithms like artificial neural networks (ANNs), support vector machines (SVMs), or random forests to learn the relationship between the molecular descriptors and the observed bioactivity. ijcrt.org
Prediction: Applying the trained model to new or untested this compound structures to predict their bioactivity.
While specific studies applying ANNs solely to this compound are emerging, the principles are well-established. github.io Such models can accelerate the discovery process by prioritizing which derivatives to synthesize and test in the lab, saving significant time and resources. By identifying the key structural features that contribute to high activity, ML also aids in the rational design of the next generation of this compound-based therapeutic agents. ijcrt.org
Emerging Research Areas and Future Perspectives for 2 Anilino 1,4 Naphthoquinone
Development of Next-Generation 2-Anilino-1,4-naphthoquinone Analogues with Enhanced Potency
The core structure of this compound offers a versatile scaffold for chemical modification, enabling researchers to develop next-generation analogues with significantly improved potency. The strategy involves the rational design and synthesis of derivatives with specific substitutions on both the anilino and naphthoquinone rings to optimize their biological activity.
A key area of focus has been the development of potent inhibitors for the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. acs.orgnih.gov A series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer and EGFR inhibitory capabilities. acs.org Among the tested compounds, certain derivatives showed potent cytotoxic activities against a panel of six human cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), lymphoblastic leukemia (MOLT-3), and breast cancer (MDA-MB-231 and T47D). acs.orgnih.gov
Notably, three compounds (referred to as 3 , 8 , and 10 in the study) emerged as highly potent EGFR inhibitors with IC₅₀ values in the nanomolar range (3.96–18.64 nM). acs.orgelsevierpure.com The most potent of these, compound 3 , which has a 4-methyl group on the phenyl ring, demonstrated four times the potency of erlotinib, a known EGFR inhibitor. nih.govelsevierpure.com Another derivative, compound 9 with a cyano group, was the most potent against the MOLT-3 cell line with an IC₅₀ of 1.75 μM. nih.govresearchgate.net Structure-activity relationship studies indicated that substitutions at the 4-position of the aniline (B41778) ring, such as with a methyl (CH₃) or nitro (NO₂) group, may be crucial for high-potency EGFR inhibition. nih.gov
Another therapeutic target explored is tyrosinase, an enzyme involved in melanin (B1238610) production, making its inhibitors relevant for treating hyperpigmentation disorders. nih.gov A study of 12 anilino-1,4-naphthoquinone derivatives identified three compounds (1 , 5 , and 10 in the study) with significant inhibitory activity against mushroom tyrosinase, exceeding that of the standard inhibitor, kojic acid. nih.govnih.gov This suggests the potential for developing these analogues as novel depigmenting agents. nih.gov
| Compound ID (from study) | Target | Key Structural Feature | Potency (IC₅₀) | Reference |
| 3 | EGFR | 4-methyl on aniline ring | 3.96 nM | nih.govelsevierpure.com |
| 8 | EGFR | 4-nitro on aniline ring | 11.42 nM | nih.gov |
| 10 | EGFR | 3-nitro on aniline ring | 18.64 nM | nih.gov |
| 9 | Cancer Cells (MOLT-3) | Cyano group on aniline ring | 1.75 µM | nih.govresearchgate.net |
| 1, 5, 10 | Tyrosinase | Varied aniline substitutions | > Kojic Acid | nih.gov |
Exploration of Novel Therapeutic Avenues and Disease Models (in vitro)
Research into this compound derivatives extends to a variety of in vitro disease models, revealing a broad spectrum of potential therapeutic applications beyond their established anticancer properties.
The naphthoquinone scaffold is a common feature in many natural and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and antiparasitic effects. researchgate.neteurekaselect.com Derivatives of this compound are being investigated for these properties. For instance, hybrids of 1,4-naphthoquinone (B94277) have been evaluated for their antifungal activity against Candida albicans. researchgate.net Other studies have shown that various naphthoquinone derivatives exhibit promising minimum inhibitory concentrations against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Alternaria alternata and Aspergillus niger. researchgate.net The mechanism of antimicrobial action is often linked to the disruption of the cellular redox balance and the generation of reactive oxygen species (ROS). researchgate.net
In the realm of antiviral research, certain derivatives have been screened for their ability to inhibit HIV-1-RNase H. researchgate.net The anticancer potential remains a major focus, with studies evaluating cytotoxicity against various cancer cell lines. For example, novel 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were tested against MCF-7, HL-60, and U937 cancer cell lines. nih.gov Two compounds, 5b (4-nitro-benzyl-) and 5k (4-bromo-benzyl-), showed the highest activity against MCF-7 breast cancer cells. nih.gov Further investigation revealed these compounds could induce cell cycle arrest in the S phase and trigger apoptosis, a form of programmed cell death. nih.gov Similarly, benzoacridine-5,6-dione derivatives, synthesized from naphthoquinone precursors, displayed potent activity against MCF-7 cells. brieflands.com
The versatility of the 1,4-naphthoquinone core allows it to be combined with other pharmacologically active scaffolds, such as indole (B1671886), to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net
| Therapeutic Area | Disease Model / Target | Specific Derivatives Studied | Observed Effect | Reference |
| Anticancer | MCF-7, HL-60, U937 cell lines | 2-amino-1,4-naphthoquinones with oxyphenyl moiety | Cytotoxicity, S-phase cell cycle arrest, apoptosis | nih.gov |
| Anticancer | EGFR | 4-methyl and 4-nitro anilino derivatives | Potent enzyme inhibition | nih.gov |
| Antifungal | Candida albicans | 2-anilino-1,4-naphthoquinones | Antifungal activity | researchgate.net |
| Antibacterial | Gram-positive & Gram-negative bacteria | 1,4-naphthoquinone hybrids | Minimum inhibitory effects | researchgate.net |
| Antiviral | HIV-1-RNase H | 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases | Enzyme inhibition | researchgate.net |
| Hyperpigmentation | Mushroom Tyrosinase | Various anilino-1,4-naphthoquinone derivatives | Potent enzyme inhibition | nih.gov |
Advanced Methodologies in Synthesis and Derivatization
The synthesis of this compound and its derivatives has evolved with the adoption of advanced methodologies aimed at improving efficiency, yield, and environmental friendliness. researchgate.net Traditional synthesis often involves the reaction of a 1,4-naphthoquinone with an appropriate aniline derivative in refluxing ethanol. acs.orgnih.gov However, modern techniques are being explored to overcome the limitations of conventional heating.
Microwave (MW) and ultrasound (US) irradiation are two such advanced methods. researchgate.neteurekaselect.com These techniques can accelerate reaction rates and often lead to higher yields compared to conventional refluxing. researchgate.net Another innovative approach is mechanochemistry, which involves solvent-free reactions conducted by grinding reagents together. acs.org A solvent-free synthesis of 2-amino-1,4-naphthoquinones has been developed using this method, with aromatic amines generally providing better yields than aliphatic ones. acs.org The use of sodium acetate (B1210297) as a base and silica as a grinding auxiliary was found to be crucial for the success of these reactions. acs.org
Catalysis also plays a significant role in modern synthetic strategies. Lewis acids such as Cerium(III) chloride (CeCl₃) or Iron(III) chloride (FeCl₃) have been used to catalyze the Michael addition of anilines to 1,4-naphthoquinone, enabling the reaction to proceed efficiently at room temperature. mdpi.com
Derivatization techniques are also becoming more sophisticated. For example, the introduction of a nitro group onto the this compound structure can modify its electronic properties and biological activity. mdpi.comresearchgate.net Various methods for nitration have been explored, including the use of concentrated nitric and sulfuric acids, as well as milder conditions involving nitrate (B79036) salts or solvent-free reactions with oxalic acid. mdpi.comscilit.com The choice of method allows for controlled synthesis of mono- or di-nitrated products. mdpi.com
These advanced synthetic and derivatization methods not only facilitate the creation of diverse libraries of this compound analogues for biological screening but also align with the principles of green chemistry by reducing solvent use and energy consumption. researchgate.netacs.org
Integration of Multiscale Computational Approaches for Comprehensive Understanding
To complement experimental research, multiscale computational approaches are being increasingly integrated to gain a deeper, atomistic-level understanding of this compound and its analogues. These in silico methods are crucial for rational drug design, explaining experimental observations, and predicting the properties of novel compounds. acs.orgnih.gov
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand (like a this compound derivative) within the active site of a target protein. nih.govnih.gov For instance, docking studies have been used to elucidate how potent derivatives bind to the ATP-binding pocket of EGFR and the active site of mushroom tyrosinase. nih.govnih.gov These studies revealed that interactions with key amino acid residues and, in the case of tyrosinase, copper ions, are critical for inhibitory activity. nih.govnih.gov
Molecular dynamics (MD) simulations provide further insights by modeling the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations have been used to assess the stability of enzyme-inhibitor complexes, showing that the most potent this compound inhibitors of tyrosinase form more stable and compact complexes compared to standard inhibitors. nih.govnih.gov These simulations can also help understand the role of van der Waals forces in the binding of EGFR inhibitors. nih.govelsevierpure.com
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of these molecules. researchgate.netmdpi.com DFT calculations can be used to predict vibrational frequencies (for comparison with experimental IR spectra), calculate HOMO-LUMO energy gaps to understand charge transfer within the molecule, and analyze reactivity descriptors. researchgate.netmdpi.com Such analyses have shown that certain naphthoquinone hybrids are good electron acceptors with high reactivity. mdpi.com
These computational tools, from molecular docking and MD simulations to quantum chemical calculations, provide a powerful platform for a comprehensive understanding of this compound derivatives, guiding the design of next-generation analogues with enhanced therapeutic potential. acs.orgmdpi.com
Q & A
Basic: What are the key structural features of 2-anilino-1,4-naphthoquinone that influence its biological activity?
The biological activity of this compound is governed by its naphthoquinone core and the anilino substituent. The quinone scaffold enables redox cycling, generating reactive oxygen species (ROS) critical for anticancer activity . The anilino group at the 2-position enhances electrophilicity, facilitating interactions with biological targets like the epidermal growth factor receptor (EGFR) . X-ray crystallography confirms planar geometry, which optimizes π-π stacking and hydrogen bonding with protein active sites .
Advanced: How can researchers optimize synthetic routes for this compound derivatives under varying catalytic conditions?
Synthetic optimization involves evaluating reaction parameters:
- Catalysts : CeCl₃ improves yields in reflux conditions via Lewis acid activation .
- Solvent systems : Acetone or ethanol enhances solubility during crystallization .
- Energy sources : Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 24 hours under reflux) .
- Substituent compatibility : Electron-withdrawing groups (e.g., -F, -Cl) on the aniline moiety stabilize intermediates, while electron-donating groups (e.g., -OCH₃) require inert atmospheres to prevent oxidation .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, confirming quinoid structure) .
- ¹H/¹³C NMR : Identifies substituent effects; aromatic protons resonate at δ 6.8–8.5 ppm, while NH protons appear downfield (δ ~10 ppm) due to hydrogen bonding .
- IR spectroscopy : Detects carbonyl stretches (1660–1680 cm⁻¹) and NH bends (1540 cm⁻¹) .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials (-0.3 to -0.5 V vs. Ag/AgCl) linked to ROS generation .
Advanced: How does the substitution pattern on the anilino group affect the redox behavior and anticancer activity of this compound?
- Electron-withdrawing substituents (e.g., -NO₂, -CF₃): Lower reduction potentials, increasing ROS production and cytotoxicity (IC₅₀ = 2–5 μM in HeLa cells) .
- Electron-donating substituents (e.g., -OCH₃, -NH₂): Stabilize semiquinone radicals, reducing ROS but enhancing DNA intercalation .
- Halogenated derivatives (e.g., -Cl): Improve lipophilicity, enhancing cellular uptake and EGFR inhibition (Ki = 0.8 μM) .
Contradictions in activity data often arise from assay variability; standardized MTT protocols and ROS quantification are recommended .
Basic: What role does metal coordination play in enhancing the pharmacological properties of this compound?
Coordination with transition metals (e.g., Pt, Pd) modifies reactivity:
- Platinum complexes : Increase DNA crosslinking, synergizing with quinone-induced ROS for apoptosis .
- Copper complexes : Enhance nuclease activity via Fenton-like reactions .
- Lanthanide complexes : Improve photodynamic therapy efficacy through ligand-to-metal charge transfer . Stability constants (log β = 8–12) correlate with cytotoxicity .
Advanced: What strategies can resolve contradictions in reported biological activity data among this compound derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., para vs. meta positions) to isolate electronic vs. steric effects .
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and ROS detection methods (e.g., DCFH-DA) .
- Computational modeling : Density functional theory (DFT) predicts redox potentials and binding affinities to EGFR .
- Crystallographic validation : Compare ligand-protein co-crystal structures to confirm binding modes .
Basic: How do solvent systems influence the crystallization and purity of this compound?
- Acetone : Yields red cuboid crystals (space group P2₁/c) with 99% purity via slow evaporation .
- Ethanol/water mixtures : Reduce impurities (<1%) by precipitating unreacted aniline derivatives .
- Dichloromethane : Avoid for polar derivatives due to low solubility (e.g., nitro-substituted analogs) .
Advanced: What mechanistic insights explain the dual pro-oxidant and antioxidant behavior of this compound derivatives?
- Pro-oxidant activity : One-electron reduction generates semiquinone radicals, which react with O₂ to form superoxide (O₂⁻) .
- Antioxidant activity : Two-electron reduction forms hydroquinones, which scavenge ROS via NADPH-dependent recycling .
The balance depends on cellular NAD(P)H levels and substituent electron affinity . Fluorinated derivatives favor pro-oxidant pathways, while methoxy groups promote antioxidant effects .
Basic: What are the safety considerations for handling this compound in laboratory settings?
- Toxicity : LD₅₀ (oral, rats) = 250 mg/kg; use PPE to prevent dermal absorption .
- Storage : Keep under argon at -20°C to prevent oxidation .
- Waste disposal : Neutralize with 10% NaHCO₃ before incineration .
Advanced: How can chemoenzymatic approaches expand the structural diversity of this compound derivatives?
- Biocatalysis : Horseradish peroxidase (HRP) mediates regioselective coupling of anilines to the quinone core .
- Enzymatic resolution : Lipases separate enantiomers in chiral derivatives (e.g., 2-(R-phenyl)amino analogs) .
- Green chemistry : Laccase-catalyzed reactions in aqueous media reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
